Methyl 5-acetamido-2-bromobenzoate

説明

BenchChem offers high-quality Methyl 5-acetamido-2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetamido-2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

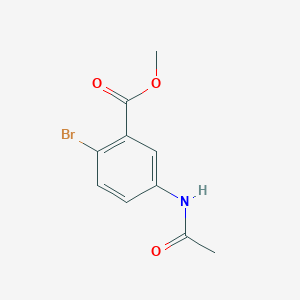

Structure

3D Structure

特性

IUPAC Name |

methyl 5-acetamido-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEICCRWPIHKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-acetamido-5-bromobenzoate: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of Methyl 2-acetamido-5-bromobenzoate, a key organic building block for professionals in pharmaceutical research and drug development. We will delve into its fundamental physicochemical properties, explore a validated synthesis pathway with mechanistic insights, and discuss its current and potential applications as a versatile chemical intermediate.

Core Compound Identification and Properties

Methyl 2-acetamido-5-bromobenzoate is a substituted aromatic compound featuring three key functional groups: a methyl ester, an acetamido group, and a bromine atom. It is crucial to address a common point of nomenclature: while the name "Methyl 5-acetamido-2-bromobenzoate" might be encountered, the widely recognized and commercially available compound corresponding to CAS Number 138825-96-4 is Methyl 2-acetamido-5-bromobenzoate .[1][2][3] This guide will exclusively refer to this specific isomer.

The strategic placement of these functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems and potential bioactive agents.

Physicochemical Data Summary

The essential quantitative data for Methyl 2-acetamido-5-bromobenzoate are summarized in the table below. These parameters are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 138825-96-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [1][2][3][4] |

| Molecular Weight | 272.10 g/mol | [2][3] |

| Synonyms | 2-Acetamido-5-bromobenzoic acid methyl ester, N-Acetyl-5-bromoanthranilic acid methyl ester | [1][3] |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | Room Temperature | [1] |

Molecular Structure and Reactivity Insights

The structure of Methyl 2-acetamido-5-bromobenzoate dictates its chemical behavior. The acetamido group at the 2-position and the bromine atom at the 5-position create a specific electronic and steric environment that influences its reactivity in synthetic transformations.

Caption: Molecular structure of Methyl 2-acetamido-5-bromobenzoate.

-

Aromatic Ring: The benzene core is electron-rich, but its reactivity is modulated by the attached groups.

-

Bromo Group: A good leaving group in nucleophilic aromatic substitution and a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Acetamido Group: An ortho, para-directing group that is moderately activating. The amide functionality itself can participate in various chemical transformations.

-

Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, such as amide bond formation.

Retrosynthetic Analysis and Proposed Synthesis Pathway

The synthesis of Methyl 2-acetamido-5-bromobenzoate is most logically achieved through a multi-step sequence starting from readily available precursors. The causality behind this pathway is rooted in the principles of electrophilic aromatic substitution and functional group manipulation. A common route involves the initial synthesis of Methyl 2-amino-5-bromobenzoate, followed by N-acetylation.

Caption: Proposed multi-step synthesis workflow.

Step 1: Bromination of 2-Aminobenzoic Acid

The synthesis begins with the selective bromination of 2-aminobenzoic acid. The amino group (-NH₂) is a strong activating and ortho, para-directing group. The carboxyl group (-COOH) is a deactivating and meta-directing group. The directing effects of the powerful amino group dominate, leading to substitution at the para position (position 5) relative to the amino group.

-

Rationale: Using a solution of bromine in glacial acetic acid allows for controlled electrophilic aromatic substitution. The reaction is typically performed at a reduced temperature (e.g., 15°C) to manage the reactivity and prevent over-bromination.[6]

Step 2: Esterification of 2-Amino-5-bromobenzoic Acid

The carboxylic acid of the brominated intermediate is converted to a methyl ester. The classic Fischer esterification is a reliable and cost-effective method for this transformation.

-

Rationale: The reaction is performed in an excess of methanol, which acts as both the solvent and the reactant, to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.[6][7]

Step 3: N-Acetylation of Methyl 2-amino-5-bromobenzoate

The final step is the acetylation of the primary amino group. This is a standard nucleophilic acyl substitution reaction.

-

Rationale: Reagents like acetic anhydride (Ac₂O) or acetyl chloride (AcCl) are used as the acylating agents. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a mild base to neutralize the acidic byproduct (acetic acid or HCl).

Applications in Drug Discovery and Development

Methyl 2-acetamido-5-bromobenzoate is not an end-product but a crucial intermediate. Its value lies in its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of compound libraries for screening.

-

Inhibitor Synthesis: Derivatives of the closely related Methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of PqsD, a key enzyme in the quorum sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[8] This highlights the potential of this scaffold in developing novel anti-infective agents. The acetamido group in our target molecule offers a different steric and electronic profile that can be explored for similar purposes.

-

Building Block for Heterocycles: The molecule serves as a precursor for various heterocyclic structures, which are prevalent in medicinal chemistry. The bromo-substituent is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups.

-

Fragment-Based Drug Design: As a substituted aminobenzoic acid derivative, it fits into a class of compounds known for their broad biological activities.[9] Methyl benzoate derivatives have been investigated as potential inhibitors in pathways related to cancer progression, such as the pentose phosphate pathway.[10]

Self-Validating Experimental Protocol: Synthesis of Methyl 2-acetamido-5-bromobenzoate

This protocol outlines the N-acetylation of Methyl 2-amino-5-bromobenzoate. A self-validating system is ensured by including in-process checks and final product characterization, with expected outcomes benchmarked against supplier data.[5]

Materials and Reagents

-

Methyl 2-amino-5-bromobenzoate

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in a suitable solvent like ethyl acetate.

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0°C. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring (In-Process Check): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Validation and Characterization

-

Yield and Appearance: Record the final mass and calculate the percentage yield. The product should be a solid.

-

Purity Analysis (HPLC/LC-MS): Analyze the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass peak [M+H]⁺ should correspond to the molecular weight of the product.

-

Structural Confirmation (NMR): Confirm the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The spectra should show characteristic peaks for the aromatic protons, the methyl ester, and the acetamido group, distinguishing it from the starting material.

Conclusion

Methyl 2-acetamido-5-bromobenzoate is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Its well-defined structure provides multiple reactive sites that can be selectively addressed to build molecular complexity. The synthesis pathway is robust and relies on fundamental, well-understood organic reactions. By leveraging the insights and protocols detailed in this guide, researchers can effectively utilize this compound as a foundational building block for developing novel and impactful chemical entities.

References

-

CP Lab Safety. (n.d.). Methyl 2-acetamido-5-bromobenzoate, min 97%, 100 grams. Retrieved from [Link]

-

LabSolutions. (n.d.). Methyl 2-acetamido-5-bromobenzoate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Methyl 2-acetyl-5-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamido-5-bromobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Expert Chemical. (n.d.). The Role of Methyl 2-Bromobenzoate in Advanced Material Science. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

-

PubMed. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl 2-acetamido-5-bromobenzoate | CAS 138825-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. METHYL 2-ACETAMIDO-5-BROMOBENZOATE | CAS: 138825-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 138825-96-4|Methyl 2-acetamido-5-bromobenzoate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Methyl 5-acetamido-2-bromobenzoate

[1][2]

Executive Summary & Molecular Characterization

Methyl 5-acetamido-2-bromobenzoate is a critical intermediate in the synthesis of quinazolinone-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike its ortho-substituted isomer (Methyl 2-acetamido-5-bromobenzoate), this molecule exhibits a "rigid" solubility profile driven by strong intermolecular hydrogen bonding.[1][2]

Structural Impact on Solubility

To optimize process solvents, one must understand the competition between Lattice Energy and Solvation Enthalpy .[1][2]

| Feature | Chemical Basis | Solubility Consequence |

| 5-Acetamido Group | H-bond Donor (NH) & Acceptor (C=O) | Critical Differentiator: Being meta to the ester prevents intramolecular H-bonding (which occurs in 2-acetamido isomers).[1][2] This forces intermolecular networking, significantly increasing the melting point and reducing solubility in non-polar solvents. |

| 2-Bromo Substituent | Lipophilic, Heavy Atom | Increases |

| Methyl Ester | Weak H-bond Acceptor | Provides a handle for solubility in esters (Ethyl Acetate) and ketones (Acetone).[1][2] |

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) and thermodynamic data from analogous p-acetamidobenzoates:

Solute-Solvent Interaction Mechanism

The following diagram illustrates the mechanistic difference between the user's compound (5-acetamido) and the common isomer (2-acetamido), explaining why standard solubility tables for "acetamido benzoates" may be misleading.

Figure 1: Mechanistic divergence in solubility.[1][2] The 5-acetamido position necessitates polar aprotic solvents to overcome lattice energy.[1][2]

Experimental Determination Protocol

Since specific literature data for the 5-acetamido-2-bromo isomer is rare compared to the 2-amino precursor, researchers must generate their own solubility curve.[1][2] The Laser Dynamic Method is the gold standard for this class of compounds to avoid degradation during long equilibration times.[1][2]

Materials & Setup

-

Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Detection: Laser monitoring system (turbidity detection) or High-Performance Liquid Chromatography (HPLC) for gravimetric validation.[1][2]

-

Solvents: Analytical grade (purity >99.5%).

Step-by-Step Workflow

-

Preparation: Add excess Methyl 5-acetamido-2-bromobenzoate solid to the solvent (e.g., 10 mL Methanol).

-

Equilibration: Stir at 200 rpm. Heat to 50°C to ensure partial dissolution, then cool to the starting temperature (e.g., 278.15 K).[2]

-

Saturation: Maintain temperature for 4–6 hours. Ensure solid phase is present (saturated solution).[2]

-

Sampling: Stop stirring for 15 minutes to settle. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).[1][2]

-

Quantification: Dilute the aliquot with Mobile Phase (Acetonitrile:Water 60:40) and inject into HPLC.

-

Iteration: Repeat at 5 K intervals (278.15 K to 323.15 K).

Figure 2: Dynamic solubility determination workflow ensuring thermodynamic equilibrium.

Thermodynamic Modeling (Data Correlation)

To interpolate solubility at unmeasured temperatures, use the Modified Apelblat Equation .[2] This is empirically superior for amide-containing benzoates compared to the van't Hoff equation.[2]

The Apelblat Model

12- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical parameters derived from regression analysis of your experimental data.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the enthalpy of dissolution (

Expected Values for this Molecule:

Process Optimization: Crystallization Strategy

For purification, a "Cooling Crystallization" or "Anti-solvent Crystallization" is recommended.[1][2]

Recommended Solvent Systems:

Purification Protocol:

References

-

Solubility of p-Acetamidobenzoic Acid: Wang, J., et al.[1][2][4] "Solubility measurement, correlation and computational analysis of p-Acetamidobenzoic acid in 12 pure solvents." Journal of Molecular Liquids, 2021.[1][2] (Note: This serves as the primary thermodynamic reference model for acetamido-benzoate derivatives.)

-

Synthesis and Characterization of Bromobenzoates: Khan, I., et al.[1][2] "Methyl 2-amino-5-bromobenzoate."[1][2][5][6][7] Acta Crystallographica Section E, 2011.[1][2] (Note: Provides crystallographic data confirming the H-bonding potential of the 5-bromo/amino class.)[1][2]

-

Thermodynamic Solubility Testing Protocols: WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing Guide."[1][2]

-

Apelblat Equation Application: Apelblat, A., & Manzurola, E.[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]

Sources

- 1. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Methyl 2-amino-5-bromobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Thermodynamic Stability of Methyl 5-acetamido-2-bromobenzoate: A Critical Assessment for Pharmaceutical Development

Abstract

Methyl 5-acetamido-2-bromobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its thermodynamic stability is a critical parameter that influences storage conditions, shelf-life, and the overall quality of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of this compound. We will explore its intrinsic chemical properties, postulate potential degradation pathways, and detail a robust experimental strategy based on industry-standard protocols to thoroughly assess its stability profile.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug from laboratory synthesis to a marketable product is fraught with challenges, with the stability of chemical intermediates playing a pivotal role.[1][2] Instability in an intermediate like Methyl 5-acetamido-2-bromobenzoate can lead to the formation of impurities, which may compromise the safety and efficacy of the final drug product.[3] Therefore, a thorough understanding and empirical evaluation of its thermodynamic stability are not merely regulatory hurdles but fundamental scientific necessities for robust and reproducible pharmaceutical manufacturing.[1][3] This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the stability of Methyl 5-acetamido-2-bromobenzoate.

Physicochemical Properties of Methyl 5-acetamido-2-bromobenzoate

A foundational understanding of the molecule's physical and chemical characteristics is paramount to predicting its stability.

| Property | Value | Source |

| CAS Number | 138825-96-4 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [4][5][6][7] |

| Molecular Weight | 272.10 g/mol | [5][6] |

| Appearance | White Crystalline Solid | [6] |

| Stability | Stable under normal conditions. | [6] |

| Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors. | [6] |

Postulated Degradation Pathways

Based on the functional groups present in Methyl 5-acetamido-2-bromobenzoate (an amide, an ester, and a bromo-substituted aromatic ring), several degradation pathways can be hypothesized under thermal or chemical stress.

Hydrolysis

The ester and amide functional groups are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.

-

Ester Hydrolysis: The methyl ester can hydrolyze to form 2-acetamido-5-bromobenzoic acid and methanol.[9]

-

Amide Hydrolysis: The acetamido group can undergo hydrolysis to yield methyl 2-amino-5-bromobenzoate and acetic acid.

Debromination

The carbon-bromine bond on the aromatic ring could be susceptible to cleavage, particularly under photolytic or high-energy conditions, leading to the formation of methyl 5-acetamidobenzoate.

Thermal Decomposition

As indicated in the safety data sheet, thermal decomposition can occur, likely leading to the release of noxious gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6][10]

Logical Flow of Degradation Analysis

Caption: Postulated degradation pathways for Methyl 5-acetamido-2-bromobenzoate under various stress conditions.

Experimental Design for Thermodynamic Stability Assessment

A comprehensive stability study should be designed to evaluate the impact of temperature, humidity, and in some cases, light on the molecule. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[11][12]

Stability Study Protocols

The following studies are recommended to establish the thermodynamic stability profile.

| Study Type | Storage Conditions | Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | To establish the re-test period or shelf life under recommended storage conditions.[1][3] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6-12 months | To moderately increase the rate of chemical degradation for substances intended for long-term storage at 25°C.[2][3][11] Initiated if significant change occurs in the accelerated study.[1][11] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict the long-term stability profile.[1][11] |

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[1]

Analytical Methodologies

A suite of validated, stability-indicating analytical methods is crucial for detecting and quantifying any changes in the compound and for identifying degradation products.

Workflow for Stability Sample Analysis

Caption: A typical workflow for the analysis of stability samples.

Detailed Experimental Protocols:

A. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

-

Objective: To quantify the parent compound and detect any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV scan).

-

Procedure:

-

Prepare a standard solution of Methyl 5-acetamido-2-bromobenzoate of known concentration.

-

Prepare solutions of the stability samples at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the peak area of the parent compound in the samples to the standard to determine the assay.

-

Analyze the chromatograms for any new peaks, which would indicate degradation products.

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and detect any changes in the solid-state properties of the compound.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is observed as an endothermic peak.[13] A change in the melting point or the appearance of new thermal events can indicate impurity formation or polymorphic changes.

-

C. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass of the sample as a function of temperature.

-

The onset of mass loss indicates the beginning of thermal decomposition.

-

D. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To monitor for changes in the functional groups of the molecule.

-

Procedure:

-

Acquire an FTIR spectrum of the initial sample.

-

Acquire FTIR spectra of the stability samples at each time point.

-

Compare the spectra for any changes in peak position or intensity, which could indicate chemical changes such as hydrolysis.

-

Interpretation of Results and Defining Stability

The stability of Methyl 5-acetamido-2-bromobenzoate is determined by evaluating any "significant change" over the course of the study. A significant change is generally defined as:

-

A 5% change in assay from its initial value.[12]

-

Any degradation product exceeding its acceptance criterion.

-

Failure to meet the acceptance criteria for appearance, physical attributes, and functionality.

If a significant change is observed in the accelerated study, the intermediate stability study becomes crucial for recommending storage conditions.[11][12]

Conclusion and Recommendations

While Methyl 5-acetamido-2-bromobenzoate is reported to be stable under normal conditions, a comprehensive thermodynamic stability study is essential for its application in pharmaceutical development.[6] This guide has outlined a robust framework for such an evaluation, from understanding the molecule's intrinsic properties and potential degradation pathways to implementing a detailed experimental plan based on ICH guidelines. By following these protocols, researchers can confidently establish the stability profile of this important intermediate, ensuring the quality and consistency of the final API and contributing to the development of safe and effective medicines.

References

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

-

Pharma Tutor. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Retrieved from [Link]

-

Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

-

ipl.org. (n.d.). Bromination Of Acetanilide And Aniline Lab Report. Retrieved from [Link]

-

Pure Synth. (n.d.). Methyl 2-Acetamido-5-Bromobenzoate 97%. Retrieved from [Link]

-

YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. Retrieved from [Link]

-

Studylib. (n.d.). Bromination of Acetanilide Lab Report. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetamido-5-bromobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Methyl 2-acetamido-5-bromobenzoate. Retrieved from [Link]

-

AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 3. pharmastate.academy [pharmastate.academy]

- 4. pure-synth.com [pure-synth.com]

- 5. Methyl 2-acetamido-5-bromobenzoate | CAS 138825-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. METHYL 2-ACETAMIDO-5-BROMOBENZOATE | CAS: 138825-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. 138825-96-4|Methyl 2-acetamido-5-bromobenzoate|BLD Pharm [bldpharm.com]

- 9. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. Bromination Of Acetanilide And Aniline Lab Report | ipl.org [ipl.org]

An In-Depth Technical Guide to Methyl 5-acetamido-2-bromobenzoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl 5-acetamido-2-bromobenzoate. It moves beyond a simple data sheet to provide field-proven insights into its characteristics, synthesis, and strategic applications, empowering users to leverage this versatile intermediate with confidence and precision.

Core Dossier: Understanding the Compound's Identity and Significance

Methyl 5-acetamido-2-bromobenzoate (CAS No. 138825-96-4) is a halogenated and acetylated aromatic ester.[1][2][3][4][5][6] Its structure is predicated on a benzoic acid scaffold, a privileged core in medicinal chemistry. The presence of three key functional groups—a methyl ester, an acetamido group, and a bromine atom at a strategic position—renders it a highly valuable and versatile building block in the synthesis of complex organic molecules and potential therapeutic agents.

The true value of this compound lies in its potential as a synthetic intermediate. Its precursor, Methyl 2-amino-5-bromobenzoate, is a known intermediate in the synthesis of benzothiazines, a class of compounds with diverse pharmacological activities. By acetylating the amine to form Methyl 5-acetamido-2-bromobenzoate, a researcher gains a strategic advantage: the acetamido group modulates the electronic properties of the aromatic ring and provides a handle for further chemical modifications, distinct from the free amine. This opens avenues for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical Characteristics: A Foundation for Experimental Design

A thorough understanding of a compound's physical properties is paramount for its effective use in a laboratory setting. These characteristics dictate choices in reaction solvents, purification methods, and storage conditions.

Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 138825-96-4 | [1][6] |

| Molecular Formula | C₁₀H₁₀BrNO₃ | [5][6] |

| Molecular Weight | 272.10 g/mol | [1][5][6] |

| Appearance | White to slightly beige crystalline powder | [2] |

| Melting Point | 134-137 °C | [1][2][3][4] |

| Solubility | Insoluble in water | [5] |

Expert Insights on Physicochemical Properties:

-

Melting Point: The crystalline nature of this solid, indicated by its relatively sharp melting point range of 134-137 °C, is a critical indicator of purity.[1][2][3][4] For researchers, a sharp melting point close to the literature value provides a quick, reliable first pass on the purity of a synthesized or purchased batch. A broad or depressed melting point would suggest the presence of impurities, necessitating further purification. The melting point of its precursor, Methyl 2-amino-5-bromobenzoate, is significantly lower at 72-74 °C, making melting point determination an effective way to monitor the progress of the acetylation reaction.

-

Solubility: The insolubility in water is expected for a molecule of this nature, with a significant nonpolar surface area.[5] For practical applications, this necessitates the use of common organic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) for reactions. For purification by recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated would be ideal.

Synthesis and Chemical Reactivity: A Practical Workflow

The most direct and common synthesis of Methyl 5-acetamido-2-bromobenzoate involves the N-acetylation of its commercially available precursor, Methyl 2-amino-5-bromobenzoate. This is a robust and high-yielding transformation standard in organic synthesis.

Experimental Protocol: N-Acetylation of Methyl 2-amino-5-bromobenzoate

This protocol is a self-validating system. The success of each step can be verified through standard analytical techniques, ensuring a reliable outcome.

Step 1: Dissolution of Starting Material

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-bromobenzoate (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or ethyl acetate. The choice of solvent is driven by its ability to dissolve the starting material and its inertness to the reaction conditions.

-

Add a mild base, such as pyridine or triethylamine (1.1 to 1.5 equivalents). Causality: The base acts as a scavenger for the hydrochloric acid that will be generated as a byproduct, preventing it from protonating the starting amine, which would render it unreactive.

Step 2: Acetylation

-

Cool the solution to 0 °C in an ice bath. Causality: This is a precautionary measure to control the exothermicity of the reaction upon adding the acetylating agent.

-

Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Causality: Acetyl chloride and acetic anhydride are highly effective electrophiles for acylating the nucleophilic amine group. The slow addition maintains temperature control.

Step 3: Reaction Monitoring

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot with a different Rf value corresponding to the more polar acetamide product should appear, while the starting material spot diminishes.

Step 4: Workup and Isolation

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride/acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white or off-white crystalline solid.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for Methyl 5-acetamido-2-bromobenzoate.

Strategic Applications in Drug Discovery and Development

The utility of Methyl 5-acetamido-2-bromobenzoate in a research context is primarily as a versatile intermediate for constructing more complex molecules.

-

Scaffold for Combinatorial Chemistry: The bromine atom is perfectly positioned for participation in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents at the 2-position, enabling the rapid generation of a library of analogs. Researchers can systematically probe the structure-activity relationship (SAR) by varying the group at this position.

-

Modulation of Physicochemical Properties: The transformation of the amino group to an acetamido group is a classic medicinal chemistry strategy. The acetamide is a neutral hydrogen bond donor and acceptor, which can form different interactions with a biological target compared to the more basic primary amine. This modification also increases lipophilicity, which can influence cell permeability and pharmacokinetic properties.

-

Precursor to Novel Heterocycles: The ortho-relationship between the bromine and the acetamido group can be exploited to construct various heterocyclic ring systems, which are common motifs in approved drugs.

Conclusion

Methyl 5-acetamido-2-bromobenzoate is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined physical properties, straightforward synthesis, and versatile reactivity make it an invaluable asset for professionals in the field. This guide provides the foundational knowledge and practical insights necessary for its effective and strategic implementation in a research and development setting.

References

-

BuyersGuideChem. 2-Acetamido-5-bromobenzoic acid methyl ester | 138825-96-4. [Link]

-

Chembk. 2-乙酰胺基-5-溴苯甲酸甲酯[ 138825-96-4 ]. [Link]

-

MySkinRecipes. Methyl 2-acetamido-5-bromobenzoate. [Link]

-

MySkinRecipes. Methyl 2-acetamido-5-bromobenzoate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. 2-Acetamido-5-bromobenzoic acid methyl ester | 138825-96-4 [buyersguidechem.com]

- 2. 138825-96-4 2-乙酰胺基-5-溴苯甲酸甲酯 [chemsigma.cn]

- 3. Methyl 2-acetamido-5-bromobenzoate [myskinrecipes.com]

- 4. Methyl 2-acetamido-5-bromobenzoate [myskinrecipes.com]

- 5. METHYL 2-ACETAMIDO-5-BROMOBENZOATE | CAS: 138825-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Methyl 2-acetamido-5-bromobenzoate | CAS 138825-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Modular Synthesis of 6-Acetamidoquinazolin-4(3H)-one Scaffolds

This Application Note provides a comprehensive technical guide for the synthesis of 6-acetamidoquinazolin-4(3H)-one derivatives utilizing Methyl 5-acetamido-2-bromobenzoate as the primary starting material. The protocols herein are designed for high reproducibility, scalability, and modular diversity, catering to medicinal chemistry programs targeting kinases, PARP, and other enzyme classes.

Executive Summary & Strategic Analysis

The Methyl 5-acetamido-2-bromobenzoate scaffold offers a distinct tactical advantage in drug discovery. Unlike traditional anthranilic acid precursors, the 2-bromo handle allows for late-stage diversification via transition-metal catalysis. The 5-acetamido moiety (which maps to the C6 position in the final quinazolinone) serves as a masked aniline or a stable polar handle often required for solvent interactions in protein binding pockets (e.g., PARP inhibitors).

We present two distinct synthetic pathways:

-

Pathway A (C2-Diversification): A Copper-catalyzed cascade reaction with amidines to generate the core quinazolinone with variable substituents at the C2 position.

-

Pathway B (N3-Diversification): A Palladium-catalyzed C-N coupling sequence to introduce diversity at the N3 position.

Reaction Pathway Visualization

Figure 1: Divergent synthetic strategies from the common bromobenzoate precursor.

Protocol A: C2-Substituted Quinazolinones via Cu-Catalyzed Cascade[1]

This protocol utilizes a ligand-free or ligand-assisted Copper(I) system to perform an intermolecular N-arylation followed by an intramolecular nucleophilic substitution at the ester. This "one-pot" method is superior to stepwise routes for generating C2-substituted libraries.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]

-

Substrate: Methyl 5-acetamido-2-bromobenzoate (1.0 equiv)

-

Reagent: Amidine Hydrochloride (R-C(=NH)NH2·HCl) (1.5 equiv)[1]

-

Note: Use Acetamidine for C2-Me, Benzamidine for C2-Ph, Formamidine for C2-H.

-

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-4-Hydroxy-L-proline (20 mol%) or 1,10-Phenanthroline (optionally for difficult substrates).

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Solvent: DMSO (anhydrous) or DMF.

Step-by-Step Methodology

-

Charge: In a dried reaction vial equipped with a magnetic stir bar, add Methyl 5-acetamido-2-bromobenzoate (1.0 mmol), Amidine HCl (1.5 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvate: Inject anhydrous DMSO (3.0 mL) via syringe.

-

React: Heat the reaction block to 80–100 °C . Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting bromide (Rt ~ X min) should disappear, replaced by the more polar quinazolinone peak.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Critical Step: If an emulsion forms (common with amides), add a small amount of brine or filter through a Celite pad to remove copper salts.

-

Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine (3x) to remove DMSO.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Base Choice | Cs₂CO₃ > K₂CO₃ | Cesium's "cesium effect" improves solubility and reactivity in Ullmann-type couplings. |

| Atmosphere | Inert (Ar/N₂) | Essential to prevent oxidation of Cu(I) to inactive Cu(II) before the catalytic cycle begins. |

| Water Content | < 0.1% | Water can hydrolyze the ester to the acid, stalling cyclization. Use anhydrous solvents. |

Protocol B: N3-Substituted Quinazolinones via Buchwald-Hartwig/Cyclization

When the target requires a specific substituent on the Nitrogen at position 3 (N3), the direct cascade with amidines is less effective. Instead, we employ a modular two-step sequence.

Step 1: Pd-Catalyzed C-N Coupling

-

Charge: Methyl 5-acetamido-2-bromobenzoate (1.0 equiv), Primary Amine (R-NH₂, 1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (1.4 equiv) in Toluene.

-

React: Heat at 100 °C for 4-8 hours under Argon.

-

Isolate: Filter through Celite, concentrate, and pass through a short silica plug.

-

Product: Methyl 2-(alkylamino)-5-acetamidobenzoate.

-

Step 2: Cyclization (The "Orthoester Method")

-

Charge: Intermediate from Step 1 (1.0 equiv) into a vial.

-

Reagent: Triethyl orthoformate (HC(OEt)₃) (Solvent/Reagent excess) + catalytic p-TsOH (5 mol%) or Acetic Acid.

-

React: Reflux (100-140 °C) for 3-6 hours.

-

Purification: Upon cooling, the product often precipitates. Filter and wash with cold ether. If not, evaporate and column.

Workflow Visualization

Figure 2: Two-step workflow for N3-functionalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Catalyst deactivation (Oxidation) | Ensure rigorous degassing. Switch to CuI/Phenanthroline complex which is more robust. |

| Hydrolysis Byproduct | Wet solvent (DMSO is hygroscopic) | Use fresh anhydrous DMSO or add 3Å molecular sieves to the reaction vessel. |

| Ester Intact (No Cyclization) | Steric hindrance or low Temp | Increase temperature to 120°C. Ensure Base is sufficient (2.5 equiv) to deprotonate the amidine intermediate. |

| Pd-Catalyst Failure (Protocol B) | Acetamido interference | The 5-acetamido group can coordinate Pd. Increase catalyst loading to 10% or switch to BrettPhos G3 precatalyst. |

Safety & Compliance

-

Methyl 5-acetamido-2-bromobenzoate: Potential skin sensitizer. Handle in a fume hood.

-

Copper(I) Iodide: Toxic to aquatic life. Collect all aqueous waste for heavy metal disposal.

-

Pressure: Reactions in sealed vials at 100°C generate pressure. Use rated pressure vials (e.g., microwave vials).

References

-

Beilstein J. Org.[3][6] Chem. (2025).[3][5][6] Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.

-

Chemical Communications (2010). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives.

-

Journal of Organic Chemistry (2016). Copper-Catalyzed Synthesis of Quinazolinones from 2-Halobenzoic Acids.

-

Organic Chemistry Portal . Synthesis of Quinazolinones.

-

Beilstein Archives (2024).[7] Preprint: CuI-Catalyzed Cascade Reaction.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Quinazolinone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beilstein Archives - Chitosan-Supported CuI-Catalyzed Cascade Reaction of 2-Halobenzoic Acids and Amidines for the Synthesis of Quinazolinones [beilstein-archives.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to the Purification of Methyl 5-acetamido-2-bromobenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 5-acetamido-2-bromobenzoate (CAS: 138825-96-4). We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high purity for your compound.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of Methyl 5-acetamido-2-bromobenzoate.

Q1: My final product has a low melting point and a broad melting range (e.g., 125-132 °C). What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. For this specific molecule, the most common culprits are unreacted starting materials or hydrolysis byproducts. The literature value for the melting point is approximately 134-137 °C. A significant deviation suggests the presence of:

-

2-Acetamido-5-bromobenzoic acid: The carboxylic acid precursor from an incomplete esterification reaction.

-

Methyl 2-amino-5-bromobenzoate: The amine precursor from an incomplete acetylation reaction.[1]

-

Hydrolysis Products: The ester can hydrolyze back to 2-acetamido-5-bromobenzoic acid, especially if exposed to harsh acidic or basic conditions during workup.[2][3]

Q2: I'm running a TLC (e.g., in 1:1 Ethyl Acetate:Hexane) and see a spot that remains at the baseline. What is it and how do I remove it?

A baseline spot in a moderately polar solvent system is almost certainly a highly polar impurity. In this context, it is indicative of 2-acetamido-5-bromobenzoic acid . The free carboxylic acid group makes the molecule significantly more polar than its methyl ester counterpart, causing it to adhere strongly to the silica gel.

-

Removal Strategy: A simple and effective method is an aqueous wash. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Q3: My ¹H NMR spectrum shows a broad singlet far downfield, around 11-13 ppm. What does this signal represent?

This signal is characteristic of a carboxylic acid proton (-COOH). Its presence confirms contamination with 2-acetamido-5-bromobenzoic acid . This impurity must be removed as it can interfere with subsequent reactions and complicate analytical characterization.

Q4: My product appears pure by TLC, but I suspect contamination with a similarly non-polar impurity. What could it be?

If you have ruled out polar impurities, consider byproducts from the bromination step of the synthesis, which may have similar polarity to the final product. A potential, though less common, impurity could be an isomeric product or a di-brominated species, which can arise if the bromination conditions are not carefully controlled.[4][5] In such cases, flash column chromatography is the most effective purification method.

Q5: Which purification method is best for my needs: recrystallization or column chromatography?

The choice depends on the impurity profile and the scale of your reaction.

-

Recrystallization is ideal for removing small amounts of impurities from a large batch of crude product (>1-2 grams). It is particularly effective at removing impurities with significantly different solubility profiles.

-

Flash Column Chromatography is superior for separating mixtures with similar polarities or for purifying smaller quantities (<2 grams) where high purity is critical.[6] It offers much higher resolving power than recrystallization.

Section 2: Common Impurity Profile

Understanding the potential impurities is the first step toward effective removal. The table below summarizes the most common contaminants.

| Impurity Name | Structure | Source | Typical Analytical Signature | Recommended Removal Method |

| 2-Acetamido-5-bromobenzoic Acid | C₉H₈BrNO₃ | Incomplete esterification; Product hydrolysis | TLC: Baseline spot. ¹H NMR: Broad singlet at 11-13 ppm. | Basic aqueous wash (NaHCO₃); Column Chromatography |

| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | Incomplete acetylation of the amine precursor.[1] | TLC: May have a slightly different Rf. ¹H NMR: Absence of acetyl protons (~2.2 ppm), presence of amine protons (~4-5 ppm). | Acidic aqueous wash (dilute HCl); Column Chromatography |

| Di-bromo Species | e.g., Methyl 3,5-diacetamido-2-bromobenzoate | Over-bromination during synthesis of precursors.[4] | Mass Spec: Higher M+ peak. TLC: Rf may be close to the product. | Flash Column Chromatography |

Visualizing Impurity Origins

The following diagram illustrates the synthetic steps leading to Methyl 5-acetamido-2-bromobenzoate and the points at which common impurities can arise.

Caption: Origin of common impurities during synthesis.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This method is highly effective for removing more soluble or less soluble impurities on a larger scale. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures.[7]

Methodology:

-

Solvent Preparation: Prepare a mixture of ethanol and deionized water. A good starting point is a 1:1 ratio.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid. Gentle heating on a hot plate may be necessary.

-

Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

-

Expert Insight: Slow cooling is critical. It allows for the formation of a pure crystal lattice that selectively excludes impurity molecules. Crashing the product out of solution by rapid cooling will trap impurities.[8]

-

-

Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize product recovery.

-

Isolation: Collect the purified crystals by vacuum filtration (using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique provides excellent separation for complex mixtures or for achieving the highest possible purity, based on the method developed by Still, et al.[6]

Methodology:

-

Solvent System Selection:

-

Using analytical Thin Layer Chromatography (TLC), find a solvent system (e.g., ethyl acetate/hexane) that provides good separation between your product and impurities.

-

The ideal Rf value for the target compound is between 0.25 and 0.40 for optimal separation.[6]

-

-

Column Packing (Dry Packing):

-

Select an appropriate size column.

-

Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Fill the column with 40-63 µm silica gel.[6]

-

Gently tap the column to ensure even packing. Add another layer of sand on top of the silica.

-

-

Equilibration: Wet the column with your chosen eluent, using positive pressure (air or nitrogen) to push the solvent through until the entire silica bed is saturated and free of air bubbles.[9]

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."

-

Carefully add the dry-loaded sample to the top of the column.

-

Expert Insight: Dry loading prevents dissolution issues at the column head and leads to sharper bands and better separation compared to loading the sample as a concentrated liquid.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the column.

-

Apply pressure to achieve a steady flow rate (a solvent drop of about 2 inches/minute is a good target).[6]

-

Collect fractions and monitor them by TLC to identify which ones contain the purified product.

-

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Purification Workflow and Decision Making

Use the following flowchart to determine the optimal purification strategy based on your initial analysis of the crude product.

Caption: Decision flowchart for purification strategy.

References

- Benchchem. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.

- PureSynth. Methyl 2-Acetamido-5-Bromobenzoate 97%.

- Chemistry LibreTexts. 6.2B: Purification of Product Mixtures. (2024).

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

- Sigma-Aldrich. Methyl 2-acetamido-5-bromobenzoate 97%.

- University of Minnesota. Recrystallization of Benzoic Acid.

- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.

- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020).

- RSC Publishing. Hydrolysis and saponification of methyl benzoates. (2004).

- PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021).

- Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate 96%.

Sources

- 1. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgsyn.org [orgsyn.org]

Technical Support Center: Overcoming Steric Hindrance in Methyl 5-acetamido-2-bromobenzoate Substitution Reactions

Welcome to the technical support center for navigating the challenges of substitution reactions with sterically hindered substrates like Methyl 5-acetamido-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired product yields and purity. Here, we delve into the mechanistic underpinnings of these challenges and provide actionable, field-proven troubleshooting strategies.

Introduction: The Challenge of Ortho-Substitution

Methyl 5-acetamido-2-bromobenzoate presents a significant synthetic challenge due to the steric bulk of the ortho-bromo and methyl ester groups flanking the reactive site. This steric hindrance can impede the approach of nucleophiles, leading to low reaction rates, incomplete conversions, and the formation of undesired byproducts. This guide will equip you with the knowledge to diagnose and overcome these common hurdles.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNA_r_)_

Q: My SNAr reaction with Methyl 5-acetamido-2-bromobenzoate is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix it?

A: Low reactivity in SNAr reactions with this substrate is often a direct consequence of steric hindrance. The bulky ortho-bromo and ester groups physically block the incoming nucleophile from attacking the carbon atom bearing the bromine. Additionally, the electronic properties of the substituents play a crucial role.

Causality & Troubleshooting Steps:

-

Insufficient Ring Activation: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1][2][3] The acetamido group at the 5-position is an electron-donating group, which deactivates the ring towards nucleophilic attack.

-

Solution: SNAr is likely not the ideal pathway for this substrate unless a very strong nucleophile and harsh conditions are used, which can lead to other issues. Consider alternative cross-coupling strategies.

-

-

Steric Hindrance: The primary obstacle is the steric congestion around the reaction center.

-

Solution: If you must proceed with an SNAr-type reaction, consider using a smaller, highly reactive nucleophile. However, the more effective approach is to switch to a transition-metal-catalyzed cross-coupling reaction, which operates through a different mechanism that is better suited to overcome steric hindrance.

-

Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira)

Q: I'm attempting a cross-coupling reaction (Buchwald-Hartwig amination, Suzuki, etc.) with Methyl 5-acetamido-2-bromobenzoate, but I'm seeing low conversion of my starting material. What should I investigate?

A: While cross-coupling reactions are generally more effective for sterically hindered substrates than SNAr, success is highly dependent on the careful selection of the catalytic system. The ligand, palladium precursor, base, and solvent all play critical roles in overcoming the steric barrier.[4][5]

Troubleshooting Workflow for Cross-Coupling Reactions

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Detailed Troubleshooting Steps:

-

Ligand Selection is Critical: For sterically hindered substrates, the choice of phosphine ligand is paramount.[4][6][7][8]

-

Expertise & Experience: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich monophosphine ligands, particularly those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos, RuPhos).[4][9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition step with a hindered aryl bromide.[4] The bulk of the ligand also facilitates the final reductive elimination step.

-

Actionable Advice: Screen a panel of bulky phosphine ligands. Start with commercially available, well-established ligands known for coupling hindered substrates.

-

-

Palladium Precatalyst: The choice of palladium source can influence the concentration of the active Pd(0) catalyst.

-

Expertise & Experience: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can offer improved activity and reproducibility by ensuring efficient generation of the active catalytic species.

-

Actionable Advice: If using a simple palladium salt, consider switching to a palladacycle precatalyst, especially if you suspect issues with catalyst activation.

-

-

Base Selection: The base plays a role in both the catalytic cycle and the solubility of the reaction components.

-

Expertise & Experience: Strong, non-nucleophilic bases are typically required. For Buchwald-Hartwig aminations, sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are common. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] The choice of cation can influence solubility and reactivity.

-

Actionable Advice: Screen a variety of bases, considering both strength and solubility in your chosen solvent.

-

-

Solvent Effects: The solvent can impact catalyst stability, solubility of reagents, and reaction rates.[10][11]

-

Expertise & Experience: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. The coordinating ability of the solvent can influence the catalytic cycle.

-

Actionable Advice: If you observe catalyst decomposition (e.g., formation of palladium black), a change in solvent may be necessary.

-

-

Temperature Optimization: Higher temperatures can sometimes overcome the activation energy barrier for sterically hindered substrates.

-

Expertise & Experience: However, excessively high temperatures can lead to catalyst decomposition or side reactions.

-

Actionable Advice: Systematically screen a range of temperatures, for instance, from 80 °C to 120 °C, while monitoring for both product formation and starting material decomposition.[12][13]

-

Issue 3: Competing Side Reactions and Impurity Formation

Q: My reaction is producing significant byproducts, such as hydrodehalogenation (loss of bromine) or homocoupling of the starting material. How can I suppress these side reactions?

A: Side reactions are often indicative of a suboptimal catalytic system or reaction conditions that favor undesired pathways.

Troubleshooting Side Reactions:

| Side Reaction | Likely Cause(s) | Troubleshooting Strategy |

| Hydrodehalogenation | - Inefficient reductive elimination. - Presence of water or other protic impurities. - β-hydride elimination from certain nucleophiles. | - Use a bulkier, more electron-rich ligand to promote reductive elimination. - Ensure anhydrous conditions (dry solvents and reagents). - Choose a nucleophile without β-hydrogens where possible. |

| Homocoupling | - Slow transmetalation step in Suzuki or related couplings. - Oxidative addition of two aryl halide molecules to the palladium center. | - Increase the concentration of the boronic acid/ester. - Use a ligand that accelerates the transmetalation step. - Lower the reaction temperature to disfavor the homocoupling pathway. |

| Decomposition of Starting Material/Product | - Excessively high temperatures. - Incompatible base or solvent. | - Perform a temperature screen to find the optimal balance between reaction rate and stability. - Ensure the chosen base is not reacting with the ester or amide functionalities. |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Methyl 5-acetamido-2-bromobenzoate

This protocol provides a starting point for the amination of the title compound. Optimization of the ligand, base, and temperature may be necessary for specific amines.

-

Reaction Setup:

-

To a flame-dried Schlenk tube or reaction vial, add Methyl 5-acetamido-2-bromobenzoate (1.0 equiv.), the chosen amine (1.2 equiv.), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

-

Seal the vessel with a septum.

-

-

Reagent Addition:

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the base (e.g., NaOtBu, 1.4 equiv.) under a positive pressure of inert gas.

-

Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, GC, or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 2: General Procedure for Suzuki Coupling of Methyl 5-acetamido-2-bromobenzoate

This protocol is a starting point for the Suzuki coupling and may require optimization.

-

Reaction Setup:

-

To a reaction vessel, add Methyl 5-acetamido-2-bromobenzoate (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

-

-

Catalyst Addition:

-

In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vessel.

-

-

Solvent Addition and Degassing:

-

Add the solvent system (e.g., a mixture of dioxane and water, 10:1) to the reaction vessel.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere and monitor by an appropriate analytical technique.

-

-

Work-up and Purification:

-

Follow the work-up and purification procedure outlined in Protocol 1.

-

Visualizing Mechanistic Considerations

The success of cross-coupling reactions on sterically hindered substrates hinges on facilitating the key steps of the catalytic cycle.

Caption: Key steps in the palladium-catalyzed cross-coupling cycle.

For sterically hindered substrates like Methyl 5-acetamido-2-bromobenzoate, the oxidative addition and reductive elimination steps are often rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial for promoting these steps and preventing catalyst decomposition.[4]

Concluding Remarks

Overcoming the challenges associated with sterically hindered substrates requires a systematic and mechanistically informed approach to reaction optimization. By carefully selecting the catalytic system—with a particular emphasis on the ligand—and fine-tuning the reaction conditions, researchers can achieve successful substitutions on even the most challenging molecules. This guide serves as a starting point for troubleshooting and developing robust synthetic methods for compounds like Methyl 5-acetamido-2-bromobenzoate.

References

-

Wu, Z., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]

-

Wang, L., et al. (2012). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available at: [Link]

-

Green, S. A., et al. (2022). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. Available at: [Link]

-

Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

Liu, J., et al. (2023). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

-

Zhang, C., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Ferlin, F., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2006). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

-

JoVE. (n.d.). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. Available at: [Link]

-

Snieckus, V., et al. (1998). The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2015). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2001). Tetraphosphine/palladium-catalysed Suzuki cross-coupling with sterically hindered aryl bromides and arylboronic acids. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. Available at: [Link]

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2010). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

-

PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

-

ResearchGate. (2024). Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ResearchGate. Available at: [Link]

-

ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

-

Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. Quora. Available at: [Link]

-

Lindenmaier, I. H., et al. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

PubMed. (2003). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. Available at: [Link]

-

ACS Omega. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration. ResearchGate. Available at: [Link]

-

ResearchGate. (2001). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources